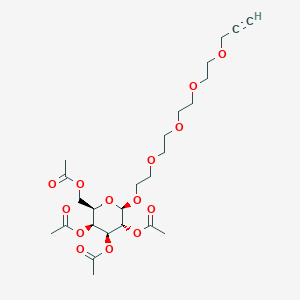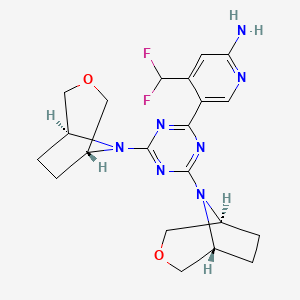
Propargil-PEG5-tetra-Ac-beta-D-galactosa
Descripción general
Descripción
Propargyl-PEG5-tetra-Ac-beta-D-galactose is a Click Chemistry-ready crosslinker . It contains a propargyl group and beta-D-galactose . The propargyl groups can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages . D-galactose increases solubility in aqueous media and the selectivity of the PEGylation reaction .
Synthesis Analysis
The synthesis of Propargyl-PEG5-tetra-Ac-beta-D-galactose involves the reaction of propargyl groups with azide-bearing compounds or biomolecules . This reaction is catalyzed by copper and results in the formation of stable triazole linkages .Molecular Structure Analysis
The molecular formula of Propargyl-PEG5-tetra-Ac-beta-D-galactose is C25H38O14 . It has a molecular weight of 562.56 g/mol .Chemical Reactions Analysis
The propargyl groups in Propargyl-PEG5-tetra-Ac-beta-D-galactose can react with azide-bearing compounds or biomolecules . This reaction is facilitated by copper-catalyzed azide-alkyne Click Chemistry, resulting in the formation of stable triazole linkages .Physical And Chemical Properties Analysis
Propargyl-PEG5-tetra-Ac-beta-D-galactose has a molecular weight of 562.56 g/mol and a molecular formula of C25H38O14 . It is a reagent grade compound, intended for research use only .Aplicaciones Científicas De Investigación
Química de clic
Propargil-PEG5-tetra-Ac-beta-D-galactosa es un entrecruzador listo para Química de clic {svg_1} {svg_2} {svg_3}. Los grupos propargilo en el compuesto pueden reaccionar con compuestos o biomoléculas que contienen azida a través de la Química de clic azida-alquino catalizada por cobre {svg_4} {svg_5} {svg_6}. Esta reacción produce enlaces triazólicos estables {svg_7} {svg_8} {svg_9}.
Mejora de la solubilidad
La presencia de D-galactosa en this compound aumenta su solubilidad en medios acuosos {svg_10} {svg_11}. Esta propiedad es beneficiosa en diversas aplicaciones de investigación donde la solubilidad juega un papel crucial.
PEGilación selectiva
This compound puede utilizarse para la reacción de PEGilación selectiva {svg_12} {svg_13}. La PEGilación es un proceso de unión de cadenas de polímero de polietilenglicol (PEG) a moléculas, que puede mejorar la seguridad y la eficacia de muchos agentes terapéuticos.
Bioconjugación
El compuesto puede utilizarse en la bioconjugación, una estrategia química para formar un enlace covalente estable entre dos moléculas, al menos una de las cuales es una biomolécula {svg_14} {svg_15} {svg_16}. El grupo propargilo en el compuesto puede reaccionar con biomoléculas que contienen azida para formar un enlace estable {svg_17} {svg_18} {svg_19}.
Administración de fármacos
This compound puede utilizarse potencialmente en sistemas de administración de fármacos {svg_20}. El proceso de PEGilación puede mejorar el potencial terapéutico de los fármacos al mejorar su estabilidad, solubilidad y vida media.
Reactivo de investigación
Este compuesto se utiliza a menudo como reactivo de grado de investigación para fines de investigación {svg_21}. Se utiliza habitualmente en laboratorios para diversos montajes experimentales.
Mecanismo De Acción
Target of Action
Propargyl-PEG5-tetra-Ac-beta-D-galactose is a Click Chemistry-ready crosslinker . Its primary targets are azide-bearing compounds or biomolecules . The propargyl groups in the compound can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .
Mode of Action
The interaction between Propargyl-PEG5-tetra-Ac-beta-D-galactose and its targets results in the formation of stable triazole linkages . This is achieved through a copper-catalyzed azide-alkyne Click Chemistry reaction .
Biochemical Pathways
The biochemical pathways affected by Propargyl-PEG5-tetra-Ac-beta-D-galactose are primarily related to the formation of stable triazole linkages with azide-bearing compounds or biomolecules
Pharmacokinetics
It’s known that the presence of d-galactose in the compound increases its solubility in aqueous media , which could potentially impact its bioavailability.
Result of Action
The primary result of the action of Propargyl-PEG5-tetra-Ac-beta-D-galactose is the formation of stable triazole linkages with azide-bearing compounds or biomolecules . This allows for the creation of complex structures through Click Chemistry reactions .
Action Environment
The action of Propargyl-PEG5-tetra-Ac-beta-D-galactose can be influenced by environmental factors such as the presence of copper, which is necessary for the catalysis of the azide-alkyne Click Chemistry reaction . Additionally, the compound’s solubility in aqueous media suggests that the hydration level of the environment could also influence its action .
Safety and Hazards
Propiedades
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O14/c1-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-25-24(38-20(5)29)23(37-19(4)28)22(36-18(3)27)21(39-25)16-35-17(2)26/h1,21-25H,7-16H2,2-5H3/t21-,22+,23+,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGPELHTINAWKB-ZLOLNMDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610179.png)










![(S,E)-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-4-methyl-4-(4-(oxetan-3-yl)piperazin-1-yl)pent-2-enenitrile](/img/structure/B610202.png)
